An In-depth Technical Guide to the Physical Properties of Ethyl 3-(2-Nitrophenyl)propanoate
An In-depth Technical Guide to the Physical Properties of Ethyl 3-(2-Nitrophenyl)propanoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physical Properties in Drug Development
In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of a molecule is paramount. These properties govern a compound's behavior from synthesis and purification to its formulation and in vivo performance. Ethyl 3-(2-nitrophenyl)propanoate, a substituted aromatic ester, represents a class of compounds with significant potential as intermediates in the synthesis of various pharmacologically active molecules. The strategic placement of the nitro group at the ortho position of the phenyl ring introduces unique electronic and steric characteristics that can influence molecular interactions and metabolic pathways.
This technical guide provides a comprehensive overview of the key physical properties of Ethyl 3-(2-Nitrophenyl)propanoate. It is designed to equip researchers and drug development professionals with the foundational knowledge and experimental methodologies required to effectively handle, characterize, and utilize this compound in their scientific endeavors. The subsequent sections will delve into the specific physical constants, spectral data, and standardized protocols for their determination, underpinned by the scientific rationale for each experimental choice.
Molecular Identity and Structural Characteristics
A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. The fundamental identifiers for Ethyl 3-(2-Nitrophenyl)propanoate are summarized below.
| Identifier | Value | Source |
| Chemical Name | Ethyl 3-(2-Nitrophenyl)propanoate | N/A |
| CAS Number | 66757-87-7 | [1] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| SMILES | O=C(OCC)CCC1=CC=CC=C1=O | [1] |
The ortho-substitution of the nitro group on the phenyl ring is a key structural feature. This positioning can lead to intramolecular interactions that influence the compound's conformation and, consequently, its physical and chemical properties. The phenyl group, being an ortho/para director, has its electronic properties modulated by the presence of the nitro group, which can affect its reactivity in electrophilic aromatic substitution reactions.[2]
Physicochemical Properties: A Tabulated Overview
| Physical Property | Estimated/Calculated Value | Experimental Protocol Reference |
| Melting Point | Likely a low-melting solid or oil at room temperature | Section 4.1 |
| Boiling Point | > 250 °C (Decomposition may occur) | Section 4.2 |
| Density | ~1.1 - 1.2 g/mL | Section 4.3 |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) | Section 4.4 |
Standardized Experimental Protocols for Physical Characterization
The following sections detail the standardized, self-validating experimental protocols for determining the key physical properties of Ethyl 3-(2-Nitrophenyl)propanoate. The rationale behind each step is provided to ensure a deep understanding of the methodology.
Melting Point Determination
Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure crystalline solid, while a broad melting range suggests the presence of impurities.[3]
Apparatus:
-
Capillary melting point apparatus
-
Sealed capillary tubes
-
Mortar and pestle (if the sample is solid)
Procedure:
-
Sample Preparation: If the compound is a solid, finely powder a small amount using a mortar and pestle.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
Boiling Point Determination
Rationale: The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a characteristic physical property useful for identification and assessing purity.[4] For high-boiling point liquids, distillation is a common method for determination.[5]
Apparatus:
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Thermometer
-
Boiling chips
Procedure:
-
Apparatus Assembly: Assemble a simple distillation apparatus.[6]
-
Sample and Boiling Chips: Place approximately 5-10 mL of the liquid sample into the distillation flask and add a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Density Determination
Rationale: Density, the mass per unit volume, is a fundamental physical property that can aid in the identification of a substance and is important for various process calculations.[7][8]
Apparatus:
-
Analytical balance
-
Volumetric flask or pycnometer (for high accuracy)
-
Graduated cylinder (for less accurate measurements)
-
Temperature-controlled water bath
Procedure:
-
Mass of Empty Container: Accurately weigh a clean, dry volumetric flask or pycnometer on an analytical balance.[9]
-
Volume of Liquid: Fill the container to the calibration mark with the liquid sample. Ensure the temperature of the liquid is controlled and recorded.
-
Mass of Filled Container: Reweigh the container with the liquid.
-
Calculation: Subtract the mass of the empty container from the mass of the filled container to get the mass of the liquid. Divide the mass of the liquid by its known volume to calculate the density.
Solubility Assessment
Rationale: Understanding a compound's solubility in various solvents is critical for purification (e.g., recrystallization), formulation, and predicting its behavior in biological systems. The "like dissolves like" principle is a useful guide.[10]
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
A range of solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane, dilute HCl, dilute NaOH)
Procedure:
-
Sample Preparation: Place a small, accurately measured amount of the compound (e.g., 10 mg) into a series of test tubes.[11]
-
Solvent Addition: Add a measured volume of a solvent (e.g., 1 mL) to each test tube.
-
Mixing: Vigorously mix the contents of each test tube using a vortex mixer or by stirring for a set period.
-
Observation: Visually inspect each tube for the dissolution of the solid or the formation of a homogeneous liquid phase.
-
Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.[13] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
-
¹H NMR: The ¹H NMR spectrum of Ethyl 3-(2-Nitrophenyl)propanoate is expected to show distinct signals for the aromatic protons, the two methylene groups of the propanoate chain, and the ethyl ester group. The ortho-nitro group will influence the chemical shifts of the adjacent aromatic protons, causing them to appear at a lower field (higher ppm) compared to the other aromatic protons. The methylene group adjacent to the aromatic ring will likely appear as a triplet, coupled to the other methylene group, which in turn will also be a triplet. The ethyl group will exhibit a characteristic quartet for the -CH₂- group and a triplet for the -CH₃ group.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the nitro group will be significantly deshielded. The carbonyl carbon of the ester will appear at a characteristic downfield shift (around 170 ppm). The other aliphatic and aromatic carbons will have distinct chemical shifts that can be assigned based on their electronic environment.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For Ethyl 3-(2-Nitrophenyl)propanoate, the IR spectrum is expected to show strong absorption bands corresponding to:
-
Nitro Group (NO₂): Asymmetric and symmetric stretching vibrations typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[13]
-
Ester Carbonyl (C=O): A strong, sharp absorption band is expected around 1735 cm⁻¹.
-
C-O Stretching: The C-O single bond of the ester will show a characteristic stretch in the 1300-1000 cm⁻¹ region.
-
Aromatic C-H and C=C: Stretching and bending vibrations for the aromatic ring will be present in their characteristic regions.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
The mass spectrum of Ethyl 3-(2-Nitrophenyl)propanoate is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (223.23 g/mol ). Common fragmentation patterns for esters and nitroaromatic compounds would be anticipated, providing further structural confirmation.
Workflow for Characterization of a Novel Compound
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized compound like Ethyl 3-(2-Nitrophenyl)propanoate.
Caption: A logical workflow for the synthesis, purification, and comprehensive characterization of a novel organic compound.
Conclusion: A Foundation for Further Research
This technical guide has outlined the essential physical properties of Ethyl 3-(2-Nitrophenyl)propanoate and provided standardized methodologies for their determination. While a complete experimental dataset for this specific molecule is not yet consolidated in the public domain, the information and protocols presented here offer a robust framework for researchers. By adhering to these principles of thorough characterization, scientists and drug development professionals can ensure the quality and reliability of their starting materials, a critical step in the path toward novel therapeutic discoveries. The unique structural aspects of this ortho-nitro substituted compound warrant further investigation to fully understand its potential in synthetic chemistry and drug design.
References
-
ChemSynthesis. (2025, May 20). ethyl 3-phenylpropanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]
-
ResearchGate. (2025, December 28). Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement. Retrieved from [Link]
-
RocketProps. (2011, February 25). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Retrieved from [Link]
- Google Patents. (n.d.). CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
-
SciSpace. (2016, May 24). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl (2e)-2-[(3-nitrophenyl)hydrazinylidene]propanoate (C11H13N3O4). Retrieved from [Link]
-
Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
PMC - NIH. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Royal Society of Chemistry: Education. (n.d.). Measuring density | Class experiment. Retrieved from [Link]
-
Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
RSC Publishing - The Royal Society of Chemistry. (2020, July 7). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]
-
ResearchGate. (2025, August 28). Synthesis, Molecular Structure, and Spectral Properties of Ethyl 3-Oxo-2-(2,4,6-trinitrophenyl)butanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Instructions for Articles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director?. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo [e]oxazine. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]
-
Quora. (2021, October 10). What is ortho-nitrophenol?. Retrieved from [Link]
-
Patsnap Eureka. (2025, July 22). Nucleophilic Substitutions Involving Ethyl Propanoate in Organic Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl 2-nitropropionate (CAS 2531-80-8). Retrieved from [Link]
-
PubChem - NIH. (n.d.). Ethyl 3-(4-nitrophenyl)propanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(4-nitrophenyl)-2-propenoate. Retrieved from [Link]
-
Slideshare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
SlidePlayer. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]
-
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
Sources
- 1. Ethyl Propanoate in Organic Acid Production: Process Improvements [eureka.patsnap.com]
- 2. Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps [chemistrysteps.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 7. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. scispace.com [scispace.com]
- 11. rsc.org [rsc.org]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. researchgate.net [researchgate.net]
